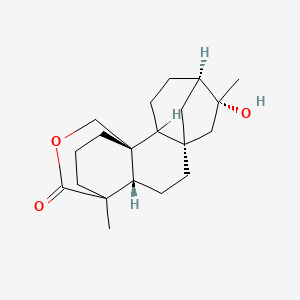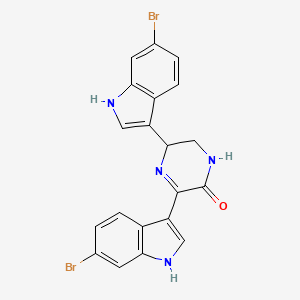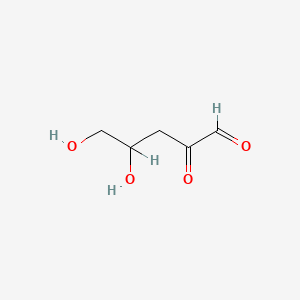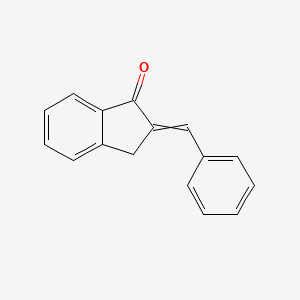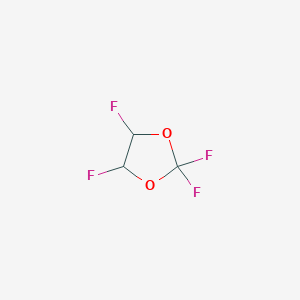
Dioxyflurane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxyflurane is a colorless gas with the chemical formula C₃H₂F₄O₂ and a molecular weight of 146.04 g/mol . This compound has been investigated for various applications, including its potential use as an anesthetic agent. it is not currently used in medicine due to its potential to cause paralysis and respiratory failure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dioxyflurane typically involves the chlorination of 1,3-dioxolane with molecular chlorine in the presence of light to produce hexachloro-1,3-dioxolane. This product is then fluorinated using antimony trifluoride . Another method involves the dechlorination of 4,5-dichloro-2,2,4,5-tetrafluoro-1,3-dioxolane with magnesium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes mentioned above can be scaled up for industrial applications, involving the use of large-scale reactors and appropriate safety measures to handle the reactive intermediates and products.
化学反応の分析
Types of Reactions
Dioxyflurane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with chlorine to form hydrogen fluoride, which is corrosive to the respiratory tract.
Polymerization: This compound can copolymerize with other fluorinated materials.
Common Reagents and Conditions
Chlorine: Used in substitution reactions to form hydrogen fluoride.
Antimony Trifluoride: Used in the fluorination step during synthesis.
Magnesium: Used in the dechlorination process.
Major Products Formed
Hydrogen Fluoride: Formed during substitution reactions with chlorine.
Fluorinated Polymers: Formed during copolymerization reactions.
科学的研究の応用
Dioxyflurane has been investigated for several scientific research applications:
作用機序
The mechanism of action of Dioxyflurane as an anesthetic agent involves its interaction with the central nervous systemThe compound’s potential to cause paralysis and respiratory failure suggests that it may interfere with neural transmission and respiratory function .
類似化合物との比較
Similar Compounds
2,2,4,5-Tetrafluoro-1,3-dioxole: A similar compound with a slightly different structure.
4,5-Dichloro-2,2,4,5-tetrafluoro-1,3-dioxolane: A precursor used in the synthesis of Dioxyflurane.
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with different applications.
特性
CAS番号 |
60010-41-5 |
|---|---|
分子式 |
C3H2F4O2 |
分子量 |
146.04 g/mol |
IUPAC名 |
2,2,4,5-tetrafluoro-1,3-dioxolane |
InChI |
InChI=1S/C3H2F4O2/c4-1-2(5)9-3(6,7)8-1/h1-2H |
InChIキー |
YZZFGBLSYPZDFO-UHFFFAOYSA-N |
SMILES |
C1(C(OC(O1)(F)F)F)F |
正規SMILES |
C1(C(OC(O1)(F)F)F)F |
同義語 |
dioxyflurane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


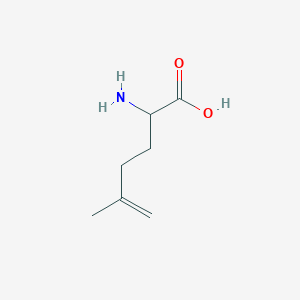
![(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-aminoacetate;hydrochloride](/img/structure/B1199565.png)
![17-(3-methoxypropyl)-13-(oxolan-2-ylmethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1199568.png)
![6-(2,5-dimethoxyphenyl)-3-(3-propan-2-yloxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1199569.png)
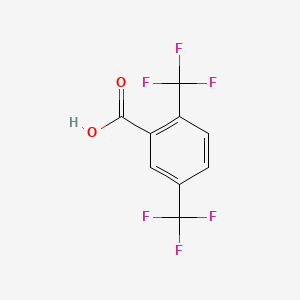
![5-[4-(Diphenylmethyl)-1-piperazinyl]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1199571.png)
![2-[(1,5-Dimethyl-2-benzimidazolyl)amino]ethanol](/img/structure/B1199572.png)
